Cas no 34761-14-3 (3-amino-1-benzothiophene-2-carbonitrile)
3-amino-1-benzothiophene-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-1-benzothiophene-2-carbonitrile
- 3-Amino-1-benzothiophen-2-carbonitril
- G47083
- AKOS006345522
- CS-0263345
- Z1201621387
- A912036
- EN300-86316
- SCHEMBL11331315
- 34761-14-3
- 3-aminobenzo[b]thiophene-2-carbonitrile
- AA-516/30131056
-
- MDL: MFCD01830421
- Inchi: 1S/C9H6N2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,11H2
- InChI Key: UJPNEVVIUIZNTR-UHFFFAOYSA-N
- SMILES: S1C(C#N)=C(C2C=CC=CC1=2)N
Computed Properties
- Exact Mass: 174.02528
- Monoisotopic Mass: 174.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 78Ų
Experimental Properties
- Density: 1.36
- Boiling Point: 397.1°C at 760 mmHg
- Flash Point: 193.9°C
- Refractive Index: 1.723
- PSA: 49.81
3-amino-1-benzothiophene-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169003662-5g |
3-Aminobenzo[b]thiophene-2-carbonitrile |
34761-14-3 | 95% | 5g |
$1206.00 | 2023-09-02 | |
| Alichem | A169003662-10g |
3-Aminobenzo[b]thiophene-2-carbonitrile |
34761-14-3 | 95% | 10g |
$1704.48 | 2023-09-02 | |
| Alichem | A169003662-25g |
3-Aminobenzo[b]thiophene-2-carbonitrile |
34761-14-3 | 95% | 25g |
$2653.20 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A169757-25mg |
3-AMINO-1-BENZOTHIOPHENE-2-CARBONITRILE |
34761-14-3 | 25mg |
¥1,191.00 | 2021-05-21 | ||
| TRC | A595718-10mg |
3-amino-1-benzothiophene-2-carbonitrile |
34761-14-3 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A595718-50mg |
3-amino-1-benzothiophene-2-carbonitrile |
34761-14-3 | 50mg |
$ 135.00 | 2022-06-08 | ||
| TRC | A595718-100mg |
3-amino-1-benzothiophene-2-carbonitrile |
34761-14-3 | 100mg |
$ 230.00 | 2022-06-08 | ||
| Chemenu | CM436402-1g |
3-aminobenzo[b]thiophene-2-carbonitrile |
34761-14-3 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Enamine | EN300-86316-0.05g |
3-amino-1-benzothiophene-2-carbonitrile |
34761-14-3 | 95.0% | 0.05g |
$94.0 | 2025-03-21 | |
| Enamine | EN300-86316-0.1g |
3-amino-1-benzothiophene-2-carbonitrile |
34761-14-3 | 95.0% | 0.1g |
$140.0 | 2025-03-21 |
3-amino-1-benzothiophene-2-carbonitrile Suppliers
3-amino-1-benzothiophene-2-carbonitrile Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 3-amino-1-benzothiophene-2-carbonitrile
Professional Introduction to 3-amino-1-benzothiophene-2-carbonitrile (CAS No. 34761-14-3)
3-amino-1-benzothiophene-2-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 34761-14-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzothiophene family, a class of molecules characterized by a fused benzene ring and a thiophene ring, which are known for their broad spectrum of biological activities. The presence of both an amino group and a nitrile group in its structure imparts unique reactivity and potential applications in drug discovery.
The structural framework of 3-amino-1-benzothiophene-2-carbonitrile consists of a benzothiophene core substituted at the 3-position with an amino group (-NH₂) and at the 2-position with a nitrile group (-CN). This arrangement creates multiple sites for chemical modification, making it a versatile scaffold for synthesizing derivatives with tailored biological properties. The compound’s dual functionality has positioned it as a promising candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been growing interest in benzothiophene derivatives due to their demonstrated efficacy in various pharmacological applications. Studies have highlighted the potential of these compounds in modulating biological pathways associated with inflammation, cancer, and neurological disorders. The amino and nitrile groups in 3-amino-1-benzothiophene-2-carbonitrile contribute to its ability to engage with biological targets such as enzymes and receptors, thereby influencing cellular processes.
One of the most compelling aspects of 3-amino-1-benzothiophene-2-carbonitrile is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to develop inhibitors targeting specific enzymes involved in disease pathways. For instance, modifications at the 3-amino position have been explored to enhance binding affinity to protein targets, while the nitrile group serves as a handle for further functionalization via hydrolysis or reduction reactions.
Recent advancements in computational chemistry have further accelerated the exploration of 3-amino-1-benzothiophene-2-carbonitrile derivatives. Molecular modeling studies have identified promising structural motifs within this class that exhibit high binding affinity to disease-related proteins. These insights have guided experimental efforts toward optimizing lead compounds for preclinical evaluation. The integration of machine learning algorithms has also enabled rapid screening of virtual libraries derived from this scaffold, streamlining the drug discovery process.
The pharmacokinetic properties of 3-amino-1-benzothiophene-2-carbonitrile are another area of active investigation. Researchers are evaluating its metabolic stability, solubility, and distribution profiles to assess its suitability for therapeutic use. Preliminary studies suggest that structural modifications can significantly influence these properties, offering opportunities to enhance bioavailability and reduce off-target effects.
Moreover, the environmental and toxicological profile of 3-amino-1-benzothiophene-2-carbonitrile has been scrutinized to ensure its safety during development and potential use. Biodegradation studies indicate that under certain conditions, this compound can be metabolized into less toxic intermediates. However, further research is needed to fully characterize its environmental fate and ecological impact.
The synthesis of 3-amino-1-benzothiophene-2-carbonitrile itself presents an interesting challenge due to the need for precise functionalization at multiple sites on the benzothiophene core. Traditional synthetic routes involve multi-step sequences that often require specialized reagents and conditions. However, recent innovations in catalytic methods have provided more efficient pathways for constructing this scaffold, reducing both cost and environmental footprint.
In conclusion, 3-amino-1-benzothiophene-2-carbonitrile (CAS No. 34761-14-3) represents a significant area of interest in medicinal chemistry. Its unique structural features and versatile reactivity make it a valuable scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new biological functions and synthetic strategies, this compound is poised to play an increasingly important role in pharmaceutical innovation.
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